

A Technical Guide to Terbutaline-d9: Commercial Availability, Purchasing, and Application Protocols

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Compound of Interest

Compound Name: Terbutaline-d9

Cat. No.: B563079

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Terbutaline-d9**, a deuterated analog of the β 2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its commercial suppliers, purchasing options, and relevant experimental protocols.

Commercial Suppliers and Purchasing Options

Terbutaline-d9 is available from a range of specialized chemical suppliers. The following table summarizes the key quantitative data and purchasing options from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Available Quantities |
|-----------------------------|---------------|---|----------------------------|---------------|-------------------------|
| Santa Cruz Biotechnology[1] | 1189658-09-0 | C ₁₂ H ₁₀ D ₉ NO ₃ | 234.34 | ≥98% | Inquire |
| Mithridion[2][3] | 1189658-09-0 | Not Specified | Not Specified | Not Specified | 1mg, 100mg (as Acetate) |
| Simson Pharma Limited[4] | 1189658-09-0 | C ₁₂ H ₁₀ D ₉ NO ₃ | 234.30 | Not Specified | Custom Synthesis |
| WITEGA Laboratorien | Not Available | C ₁₂ H ₁₀ D ₉ NO ₃ x C ₂ H ₄ O ₂ | 294.39 | >99.0% (HPLC) | 5mg, 10mg, 25mg |
| MedchemExpress | 1189658-09-0 | Not Specified | Not Specified | Not Specified | Inquire |

Experimental Protocols

Terbutaline-d9 is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic studies of Terbutaline. Its deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated drug in biological matrices.

Protocol: Quantification of Terbutaline in Human Plasma using LC-MS/MS

This protocol provides a general framework for the use of **Terbutaline-d9** as an internal standard for the quantification of Terbutaline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

- Terbutaline (analyte)

- **Terbutaline-d9** (internal standard)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

- Prepare stock solutions of Terbutaline and **Terbutaline-d9** in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with 50% methanol in water to achieve a concentration range for the calibration curve (e.g., 1-1000 ng/mL).
- Prepare a working internal standard solution of **Terbutaline-d9** at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.

3. Sample Preparation (Solid Phase Extraction):

- To 100 μ L of human plasma, add 10 μ L of the internal standard working solution (**Terbutaline-d9**).
- Vortex mix for 10 seconds.
- Add 200 μ L of 0.1% formic acid in water and vortex.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.

- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 µL
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - Terbutaline: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)
 - **Terbutaline-d9**: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)
 - Optimize collision energy and other MS parameters for maximum signal intensity.

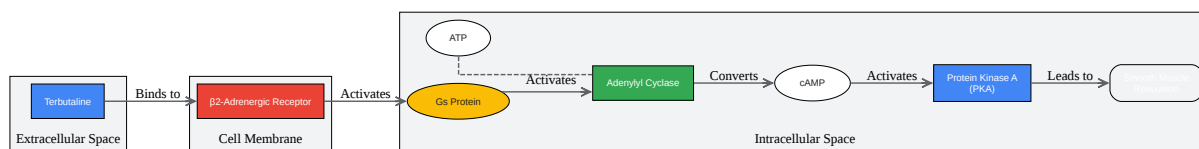
5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Terbutaline to **Terbutaline-d9** against the concentration of the Terbutaline standards.
- Determine the concentration of Terbutaline in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Terbutaline

Terbutaline, as a β 2-adrenergic receptor agonist, exerts its effects through a well-defined signaling cascade. The following diagram illustrates this pathway.

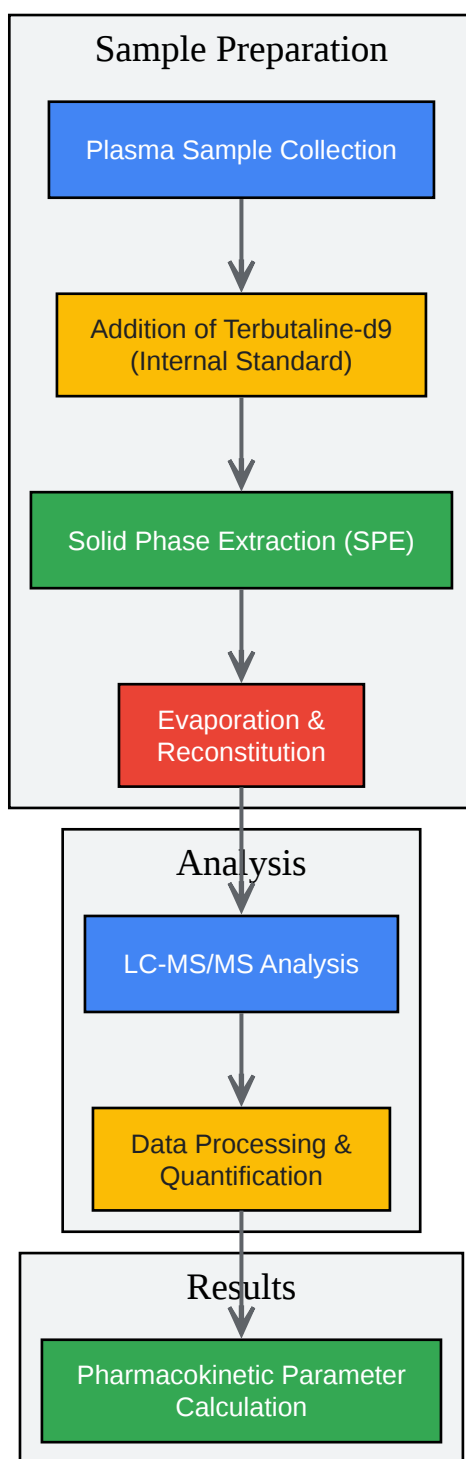


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Caption: Terbutaline signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the general workflow for a pharmacokinetic study of Terbutaline utilizing **Terbutaline-d9** as an internal standard.



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Caption: Pharmacokinetic analysis workflow.

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